molecular formula C24H19N3O3S B138469 (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid CAS No. 128438-01-7

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid

Cat. No.: B138469
CAS No.: 128438-01-7
M. Wt: 429.5 g/mol
InChI Key: XEZIFGWTSLOMMT-MEFGMAGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid is a synthetic organic compound that features a thiazole ring, an amino group, and a trityloxy-imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Amino Group: The amino group is introduced by nitration followed by reduction of the nitro group to an amino group.

    Formation of the Trityloxy-imino Group: The trityloxy-imino group is introduced by reacting the thiazole derivative with trityl chloride and a base, followed by the addition of hydroxylamine to form the imino group.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of antibiotics and other bioactive molecules.

    Biological Studies: The compound is used in studies to understand the biological activity of thiazole derivatives.

    Industrial Applications: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cefotaxime: A cephalosporin antibiotic that also contains a thiazole ring.

    Thiamine: A vitamin (B1) that contains a thiazole ring.

    Benzothiazole: A compound with a similar structure but different functional groups.

Uniqueness

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid is unique due to its combination of a thiazole ring, an amino group, and a trityloxy-imino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S/c25-23-26-20(16-31-23)21(22(28)29)27-30-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H2,25,26)(H,28,29)/b27-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZIFGWTSLOMMT-MEFGMAGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(/C4=CSC(=N4)N)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is (Z)-2-(2-Aminothiazol-4-yl)-2-trityloxyiminoacetic acid a significant compound in Cefdinir synthesis?

A1: (Z)-2-(2-Aminothiazol-4-yl)-2-trityloxyiminoacetic acid represents a novel starting material for Cefdinir synthesis, offering several advantages over previous methods. [, ] Its use simplifies the synthesis process, reduces production costs, and leads to higher product purity. [, ] This is because it can directly react with 7-AVCA (7-amino-3-vinyl-3-cephem-4-carboxylic acid), another crucial intermediate, under mild conditions, leading to a more efficient and cost-effective production of Cefdinir. []

Q2: How does the use of (Z)-2-(2-Aminothiazol-4-yl)-2-trityloxyiminoacetic acid impact the overall efficiency of Cefdinir production compared to previous methods?

A2: Previous methods often involved multiple steps and expensive reagents, impacting the overall yield and cost of Cefdinir. [] By using (Z)-2-(2-Aminothiazol-4-yl)-2-trityloxyiminoacetic acid, researchers have streamlined the synthesis process. [] This streamlined approach reduces the number of synthetic steps, resulting in a more efficient synthesis with higher yields and reduced waste. [, ] Furthermore, the use of readily available and cheaper starting materials contributes to the cost-effectiveness of this novel approach. []

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